molecular formula C11H13NO2 B12105521 (Z)-Benzyl 3-aminobut-2-enoate

(Z)-Benzyl 3-aminobut-2-enoate

Cat. No.: B12105521
M. Wt: 191.23 g/mol
InChI Key: LPYNWRPARGBJOL-VQHVLOKHSA-N
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Description

(Z)-Benzyl 3-aminobut-2-enoate is an organic compound with the molecular formula C11H13NO2. It is a heterocyclic organic compound that features a benzyl group attached to a 3-aminobut-2-enoate moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

(Z)-Benzyl 3-aminobut-2-enoate can be synthesized through several methods. One common approach involves the reaction of benzyl bromide with 3-aminobut-2-enoic acid under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane, with a base like potassium carbonate to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. The product is then purified using industrial-scale chromatography or crystallization techniques to meet the required specifications for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

(Z)-Benzyl 3-aminobut-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Z)-Benzyl 3-aminobut-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Z)-Benzyl 3-aminobut-2-enoate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-Benzyl 3-aminobut-2-enoate is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. The benzyl group can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and molecular targets. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

benzyl (E)-3-aminobut-2-enoate

InChI

InChI=1S/C11H13NO2/c1-9(12)7-11(13)14-8-10-5-3-2-4-6-10/h2-7H,8,12H2,1H3/b9-7+

InChI Key

LPYNWRPARGBJOL-VQHVLOKHSA-N

Isomeric SMILES

C/C(=C\C(=O)OCC1=CC=CC=C1)/N

Canonical SMILES

CC(=CC(=O)OCC1=CC=CC=C1)N

Origin of Product

United States

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